molecular formula C21H20N6O3 B2886042 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 1105220-86-7

1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B2886042
CAS No.: 1105220-86-7
M. Wt: 404.43
InChI Key: YESOSWVBGOPOEP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a piperazine moiety. The piperazine is further acylated by a furan-2-carbonyl group. The 4-methoxy group on the aryl ring may enhance solubility, while the furan moiety introduces electronic effects distinct from phenyl or heterocyclic substituents in analogs .

Properties

IUPAC Name

furan-2-yl-[4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-29-16-6-4-15(5-7-16)27-20-17(13-24-27)19(22-14-23-20)25-8-10-26(11-9-25)21(28)18-3-2-12-30-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOSWVBGOPOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can be achieved through multiple synthetic routes, typically involving a combination of multi-step organic reactions:

  • Step 1: Starting with the synthesis of 1H-pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate starting materials under controlled conditions.

  • Step 2: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution or coupling reactions.

  • Step 3: Attachment of the furan-2-carbonyl group, typically involving acylation reactions.

  • Step 4: Coupling of the functionalized pyrazolopyrimidine with piperazine, employing a nucleophilic substitution mechanism.

Industrial Production Methods

On an industrial scale, production would necessitate optimization of reaction conditions for yield and purity, possibly utilizing continuous flow reactors for enhanced control and efficiency. Catalysts, solvents, temperature, and pH control play crucial roles in ensuring consistent and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes various chemical reactions:

  • Oxidation: This compound can be subjected to oxidative conditions, leading to transformations at the furan ring or other reactive sites.

  • Reduction: The nitro or carbonyl groups may be reduced using reducing agents such as hydrogen in the presence of a catalyst.

  • Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

  • Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: Halogenating agents, nitrating mixtures, and other electrophiles or nucleophiles.

Major Products

The primary products of these reactions would depend on the specific conditions and reagents used, typically leading to functionalized derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile building block for developing new materials, catalysts, or ligands for coordination chemistry.

Biology

1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is explored for its potential as a pharmacophore in drug discovery, particularly targeting pathways involving the pyrazolopyrimidine structure.

Medicine

Due to its intricate structure, the compound might exhibit biological activity, warranting investigation as a lead compound in pharmaceutical research, potentially in oncology, neurology, or immunology.

Industry

In industrial applications, it could be a precursor in manufacturing advanced materials or specialized chemicals, benefiting from its unique molecular architecture.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, altering their function:

  • Molecular Targets: Potential targets could include enzymes, receptors, or nucleic acids.

  • Pathways Involved: Depending on the application, it may interact with signaling pathways, metabolic routes, or genetic regulation mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Key Analogs:

1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine Substituents: 4-Methylbenzyl (position 1), 2-methylphenyl-piperazine (position 4). Reference:

N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide

  • Substituents: 3-Chloro-4-methylphenyl (position 1), benzohydrazide (position 4).
  • Functional Impact: Hydrazide group introduces hydrogen-bonding capacity; chloro and methyl groups may enhance metabolic stability.
  • Reference:

1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Substituents: 4-Chlorobenzyl (position 1), chlorophenoxyethyl-piperazine (position 4). Reference:

Piperazine Modifications

Key Analogs:

1-[(1-Butyl-4-piperidinyl)acetyl]-4-[1-[(6-propyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine (hydrochloride)

  • Substituents: Butyl-piperidinyl acetyl (piperazine), 6-propylpyridinylmethyl (pyrazolo[3,4-d]pyrimidine).
  • Functional Impact: Extended alkyl chains may improve membrane permeability but reduce solubility.
  • Reference:

Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold Substituents: Urea-linked aryl groups (e.g., trifluoromethylphenyl, cyanophenyl). Biological Relevance: Demonstrated pan-RAF inhibitory activity; electron-withdrawing groups (e.g., CF₃) enhance binding affinity. Reference:

Biological Activity

The compound 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to detail its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be categorized as a piperazine derivative with a complex structure that includes a furan carbonyl group and a pyrazolo[3,4-d]pyrimidine moiety. Its molecular formula is C21H22N4O3C_{21}H_{22}N_4O_3, and it possesses a molecular weight of approximately 378.43 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to the compound . Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Compounds structurally related to pyrazoles have demonstrated significant inhibitory activity against this target, suggesting potential for therapeutic applications in oncology .
  • Synergistic Effects with Chemotherapy : In vitro studies have indicated that certain pyrazole derivatives can enhance the efficacy of conventional chemotherapeutic agents like doxorubicin, particularly in breast cancer models .

Anti-inflammatory and Antibacterial Properties

The compound's structural features may also confer anti-inflammatory and antibacterial properties. Pyrazole derivatives are known to exhibit:

  • Anti-inflammatory Effects : They can modulate inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases.
  • Antibacterial Activity : Certain pyrazole compounds have shown effectiveness against various bacterial strains, indicating their potential as antibiotics or adjuncts to existing antimicrobial therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following points summarize key findings:

  • Substitution Patterns : The presence of the furan ring and the methoxy group on the phenyl ring significantly affects the bioactivity. Modifications in these positions can enhance potency and selectivity against specific targets.
  • Piperazine Moiety : The piperazine ring contributes to the compound's ability to interact with biological macromolecules, facilitating its role as a drug candidate.

Case Study 1: Antitumor Efficacy

In a study investigating a series of pyrazole derivatives, one compound demonstrated an IC50 value of 45 nM against BRAF(V600E) mutated cells, showcasing significant antitumor activity. The structural similarity to our compound suggests that it may exhibit comparable effects .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of various pyrazole derivatives. The results indicated that certain compounds reduced pro-inflammatory cytokine levels in vitro by over 50%, suggesting potential therapeutic applications for inflammatory diseases .

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